molecular formula C13H17NO2 B2510841 Ethyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 20881-46-3

Ethyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No. B2510841
CAS RN: 20881-46-3
M. Wt: 219.284
InChI Key: UFAYDLWJYKQDNC-UHFFFAOYSA-N
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Description

Tetralin, also known as 1,2,3,4-tetrahydronaphthalene, is a hydrocarbon having the chemical formula C10H12. It is a partially hydrogenated derivative of naphthalene and is a colorless liquid that is used as a hydrogen-donor solvent .


Synthesis Analysis

While specific synthesis methods for “Ethyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate” were not found, Tetralin is produced by the catalytic hydrogenation of naphthalene .


Molecular Structure Analysis

The molecular structure of a related compound, 1,2,3,4-tetrahydronaphthalene, is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, Tetralin, include a molecular weight of 132.206 g/mol, a density of 0.970 g/cm3, a melting point of -35.8 °C, and a boiling point of 206 to 208 °C .

Safety and Hazards

Tetralin has a flash point of 77 °C and an autoignition temperature of 385 °C. It is noted that Tetralin induces methemoglobinemia .

properties

IUPAC Name

ethyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11-12H,2,7-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAYDLWJYKQDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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